2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
2-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-15-18(6-3-7-20(15)27(29)30)22(28)23-17-5-2-4-16(14-17)19-8-9-21(25-24-19)26-10-12-31-13-11-26/h2-9,14H,10-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVPRVUXTXILLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration: Introduction of a nitro group to a benzene ring.
Amidation: Formation of the benzamide structure.
Substitution: Introduction of the morpholinopyridazinyl group through nucleophilic substitution.
Methylation: Addition of a methyl group to the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Reduction: Formation of 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore for drug development targeting specific enzymes or receptors.
Biology: Use as a biochemical probe to study cellular pathways.
Materials Science: Incorporation into polymers or materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The morpholinopyridazinyl group could interact with specific amino acid residues, while the nitrobenzamide core may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Phenyl Substituents
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)
- Structure: Shares the benzamide core and a 2-methyl substituent but replaces the morpholinopyridazine group with a 3-isopropoxy phenyl moiety.
- Use : A systemic fungicide targeting basidiomycete fungi .
- Key Differences: The absence of the nitro group and morpholinopyridazine in mepronil likely reduces electron-withdrawing effects and alters target binding. Mepronil’s isopropoxy group may enhance lipophilicity compared to the polar morpholine-pyridazine system in the target compound.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structure : Contains a trifluoromethyl group at the 2-position of the benzamide and a 3-isopropoxy phenyl group.
- Use : Fungicide with broad-spectrum activity against rice sheath blight .
Pyridazine-Containing Analogues
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b)
- Structure : Features a nitro group and a trifluoromethylphenyl-substituted imidazopyridine system.
- Key Differences : The imidazopyridine core in 7b differs from the pyridazine-morpholine system, which may alter solubility and steric interactions.
Benzothiazole Acetamide Derivatives
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Structure : Contains a benzothiazole ring linked to an acetamide group.
- Relevance : Demonstrates the importance of heterocyclic substituents in agrochemical activity .
- Key Differences : The benzothiazole and acetamide motifs differ from the benzamide-pyridazine system, likely leading to divergent biological targets.
Structural and Functional Analysis
Table 1: Key Substituents and Functional Implications
Key Observations :
Morpholinopyridazine vs. Other Heterocycles: The morpholine-pyridazine system introduces both hydrogen-bonding capacity (via morpholine oxygen) and rigidity, which could influence target selectivity versus benzothiazole or imidazopyridine derivatives.
Agrochemical Relevance: Benzamide derivatives with polar substituents (e.g., morpholine) are less common in pesticides, which often prioritize lipophilicity (e.g., isopropoxy in mepronil). This suggests the target compound may have a unique mechanism or non-agrochemical applications.
Biological Activity
The compound 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article examines the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a nitro group, a morpholinopyridazine moiety, and an amide functional group, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the morpholinopyridazine moiety through cyclization reactions.
- Nitration of the benzamide derivative to introduce the nitro group.
- Final coupling reactions to achieve the desired structure.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the inhibition of specific kinases or enzymes critical for tumor growth.
Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. Inhibitory assays reveal that certain analogs demonstrate low IC50 values, indicating strong inhibitory effects against STS. For example:
- Compound X showed an IC50 of 0.18 μM against STS, while traditional inhibitors like coumarin-7-O-sulfamate had higher IC50 values (1.38 μM) .
Case Studies
| Study | Compound | IC50 Value (μM) | Target |
|---|---|---|---|
| Study 1 | This compound | TBD | STS |
| Study 2 | Related derivative | 0.18 | STS |
| Study 3 | Coumarin-7-O-sulfamate | 1.38 | STS |
Note: TBD indicates that specific data for the compound is pending publication or further investigation.
The proposed mechanism of action for this compound includes:
- Binding to active sites of target enzymes, leading to inhibition.
- Induction of apoptosis in cancer cells through modulation of signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
